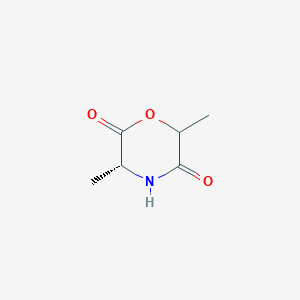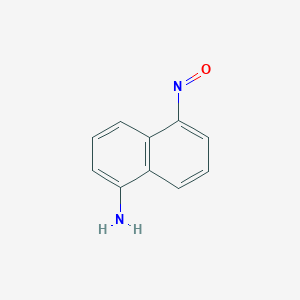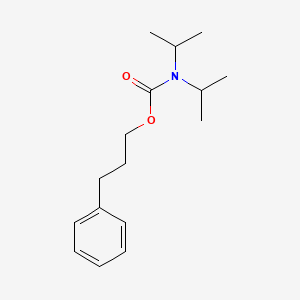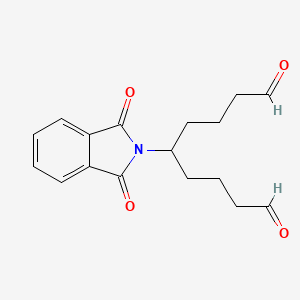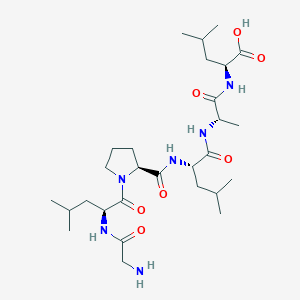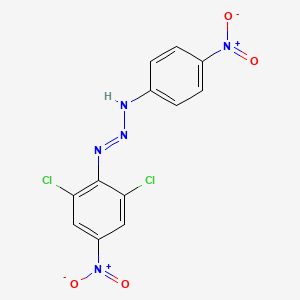
Copper;nickel(2+);tetrahydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;nickel(2+);tetrahydroxide is a coordination compound that consists of copper and nickel ions coordinated with hydroxide ligands
準備方法
Synthetic Routes and Reaction Conditions
Copper;nickel(2+);tetrahydroxide can be synthesized through a low-temperature chemical co-precipitation method. In this process, copper and nickel salts are dissolved in an aqueous solution, and a base such as sodium hydroxide is added to precipitate the hydroxides of copper and nickel. The reaction is typically carried out at low temperatures to control the growth rate of the hydroxide crystals and to ensure the formation of a homogeneous product .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the production process. Additionally, microwave-assisted synthesis has been explored to enhance the efficiency and reduce the reaction time .
化学反応の分析
Types of Reactions
Copper;nickel(2+);tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the metal ions and the nature of the ligands.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can result in the formation of lower oxidation state species. Substitution reactions typically yield new coordination compounds with different ligands .
科学的研究の応用
Copper;nickel(2+);tetrahydroxide has a wide range of scientific research applications:
作用機序
The mechanism of action of copper;nickel(2+);tetrahydroxide involves several pathways:
Catalytic Activity: The compound acts as a catalyst by providing active sites for chemical reactions.
Antimicrobial Activity: The antimicrobial action is primarily due to the generation of reactive oxygen species and the release of metal ions, which disrupt microbial cell membranes and interfere with cellular processes.
Electrochemical Activity: In energy storage applications, the compound facilitates charge transfer and improves the overall performance of supercapacitors and batteries.
類似化合物との比較
Copper;nickel(2+);tetrahydroxide can be compared with other similar compounds, such as:
Copper(II) hydroxide: While copper(II) hydroxide is a well-known compound with applications in agriculture and chemistry, the addition of nickel in this compound enhances its catalytic and electrochemical properties.
Nickel(II) hydroxide: Nickel(II) hydroxide is commonly used in battery applications.
Copper(II) and nickel(II) complexes with tridentate ligands: These complexes have been studied for their unique structural and electronic properties, which make them suitable for various applications in catalysis and materials science.
特性
CAS番号 |
215056-96-5 |
|---|---|
分子式 |
CuH4NiO4 |
分子量 |
190.27 g/mol |
IUPAC名 |
copper;nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Cu.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChIキー |
UILUIVJIQOFVPS-UHFFFAOYSA-J |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[Ni+2].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


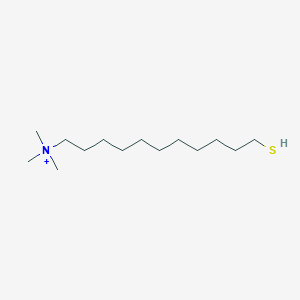
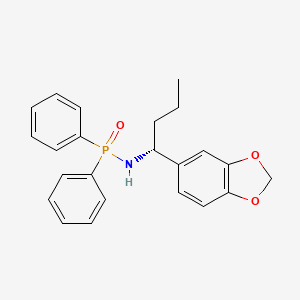
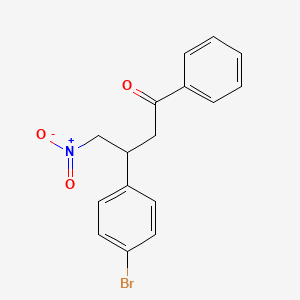
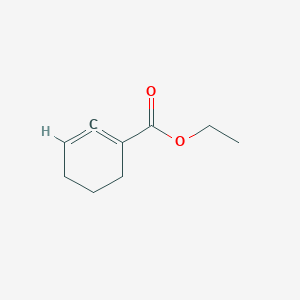

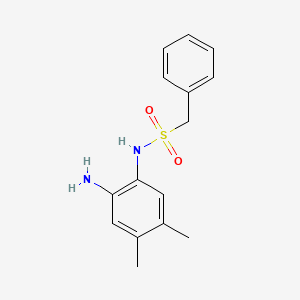
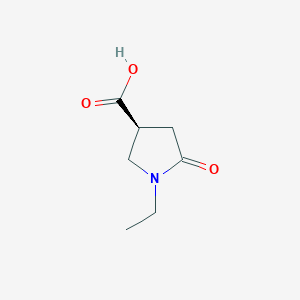
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
